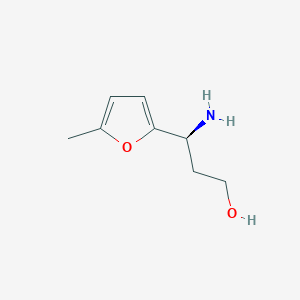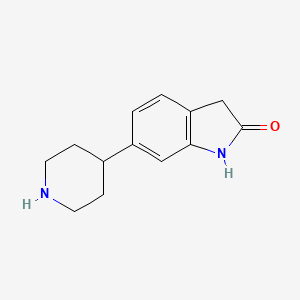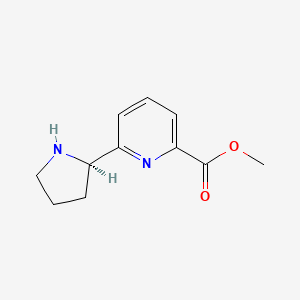
(r)-Methyl 6-(pyrrolidin-2-yl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 6-(pyrrolidin-2-yl)picolinate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a picolinate moiety, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 6-(pyrrolidin-2-yl)picolinate typically involves the reaction of pyrrolidine with methyl 6-chloropicolinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of ®-Methyl 6-(pyrrolidin-2-yl)picolinate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 6-(pyrrolidin-2-yl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids.
Reduction: Formation of reduced derivatives with simpler functional groups.
Substitution: Formation of substituted derivatives with modified pyrrolidine rings.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 6-(pyrrolidin-2-yl)picolinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ®-Methyl 6-(pyrrolidin-2-yl)picolinate is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-Methyl 6-(pyrrolidin-2-yl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring and picolinate moiety contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(pyrrolidin-2-yl)pyridine-2-carboxylate
- Methyl 6-(pyrrolidin-2-yl)nicotinate
- Methyl 6-(pyrrolidin-2-yl)isonicotinate
Uniqueness
®-Methyl 6-(pyrrolidin-2-yl)picolinate stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a pyrrolidine ring and picolinate moiety makes it distinct from other similar compounds, offering unique opportunities for research and application.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 6-[(2R)-pyrrolidin-2-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-5-2-4-9(13-10)8-6-3-7-12-8/h2,4-5,8,12H,3,6-7H2,1H3/t8-/m1/s1 |
InChI Key |
LOBZZYSCWDRFNT-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=N1)[C@H]2CCCN2 |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
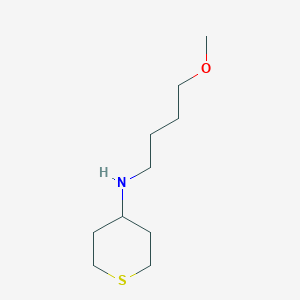
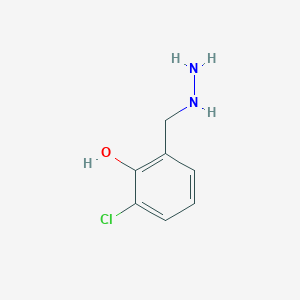
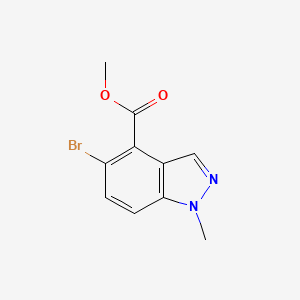
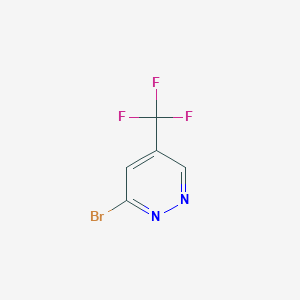
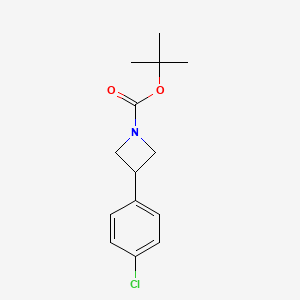
![7-(Difluoromethoxy)-2-methylbenzo[d]thiazole](/img/structure/B13029128.png)
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
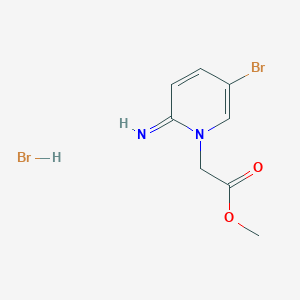

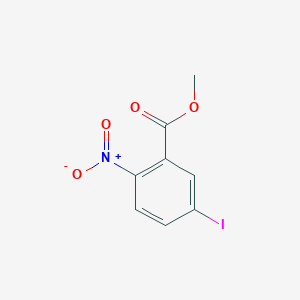
![2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine](/img/structure/B13029161.png)
